molecular formula C11H12N2 B1486339 3-[(Prop-2-en-1-ylamino)methyl]benzonitrile CAS No. 1019561-15-9

3-[(Prop-2-en-1-ylamino)methyl]benzonitrile

Cat. No.: B1486339
CAS No.: 1019561-15-9
M. Wt: 172.23 g/mol
InChI Key: APXXCLRLVMXMRK-UHFFFAOYSA-N
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Description

3-[(Prop-2-en-1-ylamino)methyl]benzonitrile is a benzonitrile derivative featuring a propenylamino methyl substituent at the 3-position of the benzene ring. Synthetically, its preparation likely involves nucleophilic substitution or coupling reactions, similar to methods described for related compounds in and .

Properties

IUPAC Name

3-[(prop-2-enylamino)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-6-13-9-11-5-3-4-10(7-11)8-12/h2-5,7,13H,1,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXXCLRLVMXMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-[(Prop-2-en-1-ylamino)methyl]benzonitrile is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Industry: The compound is employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-[(Prop-2-en-1-ylamino)methyl]benzonitrile exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

  • Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoromethyl, fluoro): Enhance metabolic stability and lipophilicity (e.g., 5FB, ) . Amino/Alkylamino Groups (e.g., propenylamino): Improve solubility and enable hydrogen bonding (inferred for the target compound). Heterocyclic Moieties (e.g., pyrazole, oxadiazole): Influence binding specificity. For example, T6’s bromopyrazole group facilitates co-crystallization , while oxadiazole in may enhance π-π stacking .
  • Biological Interactions: 5FB () demonstrates dual hydrogen bonding and hydrophobic interactions, a feature likely shared by 3-[(Prop-2-en-1-ylamino)methyl]benzonitrile due to its propenylamino group . Thiazolidinone derivatives () exhibit strong hydrogen-bonding capacity via sulfanylidene groups, contrasting with the target compound’s primary amine .
  • Synthesis Pathways :

    • Halogenated analogs (e.g., T6, ) require bromination steps , whereas fluorinated compounds () involve fluorination protocols . The target compound’s synthesis might resemble propenylamine coupling reactions seen in .

Key Research Findings and Data

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound (Inferred) ~186.2 1.8 1 3
5FB () 414.3 2.5 2 6
T6 () 291.1 3.0 0 3
PARP Intermediate () 292.3 2.2 0 4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(Prop-2-en-1-ylamino)methyl]benzonitrile
Reactant of Route 2
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3-[(Prop-2-en-1-ylamino)methyl]benzonitrile

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